1,5-dimethyl-3-nitro-1H-pyrrole-2-carbonitrile
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Overview
Description
1,5-Dimethyl-3-nitro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two methyl groups at positions 1 and 5, a nitro group at position 3, and a cyano group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-3-nitro-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 1,5-dimethylpyrrole followed by the introduction of a cyano group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the cyano group can be accomplished using reagents such as cyanogen bromide or sodium cyanide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-nitro-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium cyanide, cyanogen bromide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of cyano derivatives or other substituted products.
Scientific Research Applications
1,5-Dimethyl-3-nitro-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-3-nitro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-3-nitro-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.
2,5-Dimethyl-3-nitro-1H-pyrrole: Lacks the cyano group, making it less reactive in certain chemical reactions.
1,5-Dimethyl-3-amino-1H-pyrrole-2-carbonitrile: Contains an amino group instead of a nitro group, leading to different reactivity and biological activity.
Uniqueness
1,5-Dimethyl-3-nitro-1H-pyrrole-2-carbonitrile is unique due to the presence of both nitro and cyano groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,5-dimethyl-3-nitropyrrole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-5-3-6(10(11)12)7(4-8)9(5)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBBNIQIJUSXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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